N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-2-11-12(3-1)21-15-13(11)14(17-10-18-15)16-4-5-19-6-8-20-9-7-19/h10H,1-9H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNBRZDYYAXKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit diverse biological activities. They have been used in the treatment of central nervous system diseases and as C-terminal hydrolase L1 (UCH-L1) inhibitors. They also show promise in the design of antimicrobial and antitumor agents.
Mode of Action
Sigma-1 receptor antagonists, which include similar morpholinyl compounds, have been shown to have antinociceptive effects in certain types of pain. This suggests that the compound may interact with sigma-1 receptors, leading to changes in pain perception.
Biological Activity
N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique cyclopenta[4,5]thieno[2,3-d]pyrimidine core structure. Its chemical formula is , with a molecular weight of approximately 244.35 g/mol. The structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. It acts as a ligand that binds to various receptors or enzymes, influencing their activity. The precise pathways it engages depend on the cellular context and the specific biological processes involved.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, impacting signaling pathways related to mood and cognition.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. |
| Antimicrobial Properties | Demonstrated effectiveness against certain bacterial strains in vitro. |
| Neuroprotective Effects | Potential to protect neuronal cells from oxidative stress and apoptosis. |
Case Studies and Research Findings
-
Antitumor Effects
- A study published in the Journal of Medicinal Chemistry evaluated the antitumor properties of this compound against human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
-
Antimicrobial Activity
- Research conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic .
-
Neuroprotective Study
- A recent investigation explored the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The findings revealed that treatment with the compound significantly reduced cell death and oxidative damage markers .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity: The diethylamino group in 19aa increases lipophilicity, favoring blood-brain barrier penetration, whereas the morpholinoethyl group in the target compound balances polarity and lipophilicity due to morpholine’s oxygen atom .
- Solubility : Piperazine and morpholine derivatives exhibit enhanced solubility in acidic environments (e.g., gastric fluid) due to protonation of their amine groups .
Preparation Methods
Cyclization with Chloroacetonitrile and Subsequent Functionalization
Formation of the Thieno[2,3-d]pyrimidine Core
The foundational step involves cyclizing a thiophene precursor with chloroacetonitrile under acidic conditions. For example, Scheme 3 in demonstrates that treating substituted thiophenes (e.g., 5 ) with chloroacetonitrile and dry HCl gas generates the 2-chloroalkyl pyrimidinone intermediate (11a-j ) in yields of 20–95%. Key to this step is the use of Kipps’ apparatus for in situ HCl generation, ensuring controlled protonation and cyclization at 50°C to reflux temperatures.
Chlorination and Amine Substitution
The pyrimidinone intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) and catalytic DMF in toluene, producing the 4-chloropyrimidine derivative (13a-j ) with 70–90% efficiency. Subsequent nucleophilic aromatic substitution with 2-morpholinoethylamine in refluxing isopropanol introduces the target amine group. Microwave irradiation (MWI) optimizes this step, reducing reaction times to 1–3 hours while maintaining yields of 60–90%.
Table 1: Key Reaction Parameters for Method 1
Condensation and Cyclization of Aminothiophene Derivatives
Thorpe-Ziegler Cyclization
An alternative route employs the Thorpe-Ziegler reaction to construct the thieno[2,3-d]pyrimidine core. As detailed in, mercaptocarbonitrile-containing precursors undergo cyclization in basic conditions. For instance, reacting 47 with alkyl chloroacetate forms intermediate 48 , which cyclizes to yield the pyrimidine scaffold (71% yield). This method is advantageous for introducing diverse substituents at early stages.
Formamide-Mediated Cyclization
Heating aminothiophene derivatives with formamide at 170°C for 12 hours directly generates the pyrimidin-4-one core (21 ). Subsequent chlorination and substitution with 2-morpholinoethylamine follow analogous steps to Method 1, though yields for the formamide step reach 85%.
Alkylation of Pyrimidinone Intermediates
Morpholinoethyl Group Introduction
Pre-formed pyrimidinones undergo N-alkylation with 2-chloroethylmorpholine. In, intermediates like 11a-j react with morpholine in DMF and triethylamine at 100°C for 4–8 hours, yielding 50–90% of the alkylated product (12a-j ). This step is critical for installing the morpholinoethyl moiety before final functionalization.
Comparative Analysis of Synthetic Methods
Yield and Scalability
- Method 1 offers the highest overall yields (60–90%) but requires stringent control of HCl gas.
- Method 2 provides modularity for structural diversification but involves multi-step sequences with cumulative yield losses.
- Method 3 is optimal for late-stage alkylation but depends on pre-synthesized intermediates.
Optimization Strategies
Catalytic Enhancements
Incorporating Lewis acids like Mn(OTf)₂ (from) accelerates oxidation and cyclization steps, though its applicability to this compound requires further study.
Green Chemistry Approaches
Replacing POCl₃ with safer chlorinating agents (e.g., SOCl₂) and adopting solvent-free cyclization (as in) align with sustainable practices.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing thieno[2,3-d]pyrimidine derivatives like N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine?
- Methodology : Thieno[2,3-d]pyrimidine derivatives are typically synthesized via nucleophilic displacement reactions or cyclocondensation of thioureas with α,β-unsaturated ketones. For example, substituted amines (e.g., morpholinoethyl groups) are introduced by reacting chlorinated pyrimidine intermediates with secondary amines under reflux conditions. Purification often involves flash column chromatography (FCC) with solvents like EtOAc/PE (1:1) to achieve >95% purity .
Q. How are structural and purity characteristics validated for this compound?
- Methodology :
- LCMS : Confirms molecular weight (e.g., m/z 248.1 [M+H]+ for related compounds) and retention times (e.g., tR = 5.295 min) .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR spectra identify substituent environments (e.g., δ 8.35 ppm for aromatic protons, δ 173.3 ppm for carbonyl carbons) .
- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C 57.99%, H 4.30% for analogs) .
Q. What are the primary biological targets of thieno[2,3-d]pyrimidine derivatives?
- Methodology : These compounds are screened against targets like dopamine D2 receptors (e.g., negative allosteric modulation or agonist activity) or HCV replication machinery using cellular assays (e.g., EC50 determination via immunofluorescence) .
Advanced Research Questions
Q. How do structural modifications (e.g., morpholinoethyl vs. cyclopropyl groups) impact biological activity?
- Data Analysis : Substitutions alter receptor binding profiles. For example:
- N,N-Diethyl analogs : Show D2 receptor antagonism (IC50 = 120 nM).
- N-Cyclopropyl analogs : Exhibit partial agonist activity (EC50 = 380 nM) .
- Methodological Insight : Use molecular docking to predict substituent effects on binding pocket interactions.
Q. How can researchers resolve contradictions in biological activity data across similar analogs?
- Approach : Perform functional assays (e.g., cAMP accumulation) alongside radioligand binding to differentiate allosteric vs. orthosteric mechanisms .
- Statistical Tools : Use Schild analysis to quantify potency shifts under varying ligand concentrations.
Q. What strategies optimize oral bioavailability for thienopyrimidine derivatives?
- Methodology :
- Nanoparticle Formulation : Starch nanoparticles enhance solubility and absorption (e.g., 2.3-fold increase in AUC for a thienopyrimidine anti-pancreatic cancer agent) .
- Physicochemical Tuning : LogP adjustments via substituent polarity (e.g., morpholinoethyl groups improve water solubility vs. aromatic amines) .
Methodological Recommendations
- Synthesis Optimization : Use NaHCO3/NaI as catalysts for nucleophilic substitutions to improve yields (e.g., 85% for compound 46 ) .
- Bioactivity Screening : Prioritize SRB assays for antiproliferative activity and indirect immunofluorescence for target engagement .
- Data Interpretation : Apply QSAR models to correlate substituent electronic effects (e.g., Hammett constants) with receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
